

Vilazodone Carboxylic Acid Impurity: A Technical Guide to its Formation

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Compound of Interest

Compound Name: Vilazodone carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanisms of the **vilazodone carboxylic acid** impurity, a critical aspect in the chemistry, manufacturing, and control (CMC) of vilazodone. Understanding the origins of this impurity is paramount for developing robust synthetic processes and ensuring the stability and safety of the final drug product.

Introduction to Vilazodone and its Carboxylic Acid Impurity

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT_{1A} receptor partial agonist used for the treatment of major depressive disorder. The **vilazodone carboxylic acid**, chemically named 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid, is a known process-related impurity and a primary degradation product of vilazodone.^[1] Its presence in the final drug substance is strictly controlled by regulatory agencies.

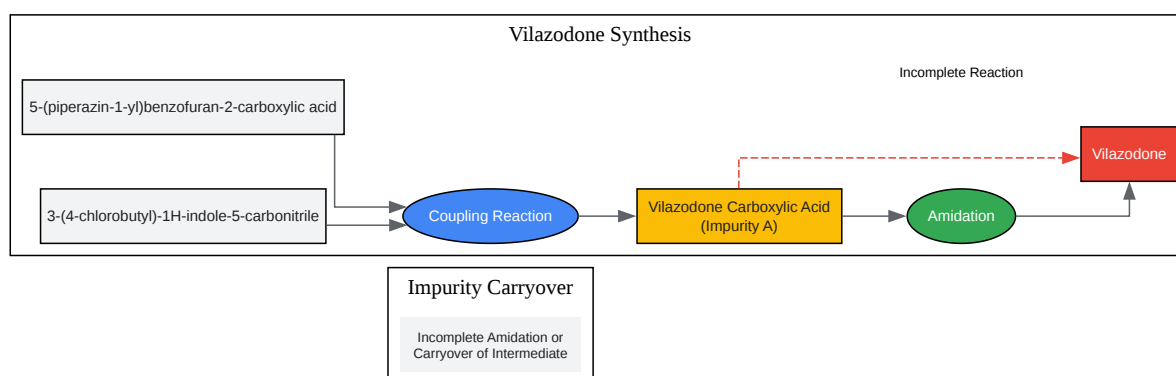
This guide will explore the two primary pathways for the formation of this impurity: as a byproduct or unreacted intermediate during the synthesis of vilazodone, and as a degradant formed through the hydrolysis of the parent drug molecule.

Formation as a Process-Related Impurity

The **vilazodone carboxylic acid** can be present in the final active pharmaceutical ingredient (API) as a result of the synthetic route employed. Several synthetic strategies for vilazodone have been reported, and in some of these, the carboxylic acid is a key intermediate.[2]

One common synthetic approach involves the coupling of two key intermediates: a substituted indole derivative and a piperazinyl benzofuran moiety. The latter can be introduced as a benzofuran-2-carboxylic acid derivative, which is then converted to the corresponding carboxamide in the final steps of the synthesis.

If the amidation reaction is incomplete, or if the carboxylic acid intermediate is carried over through the purification steps, it will be present as an impurity in the final vilazodone product.



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*Process-related formation of **Vilazodone Carboxylic Acid**.*

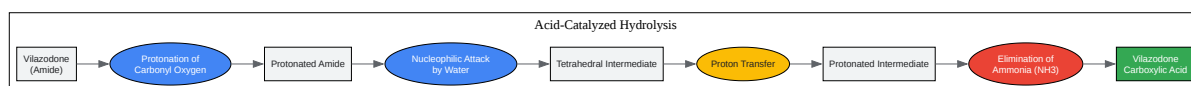
Formation as a Degradation Product: Hydrolysis

Vilazodone is susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media. The primary degradation pathway is the hydrolysis of the 2-benzofurancarboxamide moiety to the corresponding carboxylic acid.

Forced degradation studies have demonstrated that vilazodone degrades significantly under both acidic and basic stress conditions, leading to the formation of the **vilazodone carboxylic acid** impurity.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the primary amide of vilazodone proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. This is followed by proton transfer and the elimination of ammonia to yield the carboxylic acid.

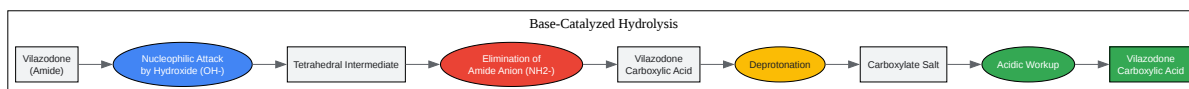


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Mechanism of Acid-Catalyzed Hydrolysis of Vilazodone.

Base-Catalyzed Hydrolysis

In the presence of a base, the hydrolysis of the amide is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is the rate-determining step. The tetrahedral intermediate then collapses, with the expulsion of the amide anion, which is a poor leaving group. The reaction is driven forward by the subsequent deprotonation of the newly formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and ammonia. Acidic workup then yields the **vilazodone carboxylic acid**.



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Mechanism of Base-Catalyzed Hydrolysis of Vilazodone.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The following table summarizes the quantitative data from a representative forced degradation study on vilazodone hydrochloride.

Stress Condition	Reagent	Time (hours)	Temperature (°C)	Degradation (%)	Reference
Acid Hydrolysis	1 N HCl	4	Reflux	4.6	[3]
Base Hydrolysis	1 N NaOH	2	Reflux	6.2	[3]
Oxidative	10% H ₂ O ₂	2	Reflux	7.8	[3]

Note: The percentage of degradation represents the total degradation of vilazodone, of which the carboxylic acid impurity is a major component under hydrolytic stress.

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on vilazodone to induce the formation of the carboxylic acid impurity.

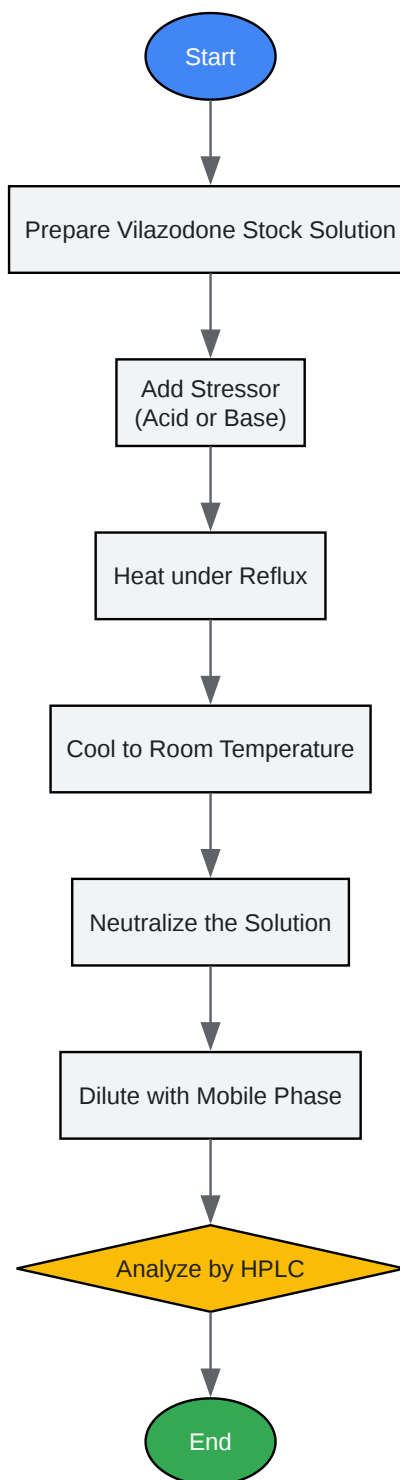
Acid Hydrolysis

- **Preparation of Stock Solution:** Accurately weigh and dissolve a known amount of vilazodone hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
- **Stress Condition:** To a specific volume of the stock solution, add an equal volume of 1 N hydrochloric acid.
- **Heating:** Reflux the solution in a water bath maintained at 80°C for a specified period (e.g., 20 minutes to 4 hours).^{[3][4]}
- **Neutralization:** After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N sodium hydroxide.
- **Analysis:** Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Base Hydrolysis

- **Preparation of Stock Solution:** Prepare a stock solution of vilazodone hydrochloride as described in the acid hydrolysis protocol.
- **Stress Condition:** To a specific volume of the stock solution, add an equal volume of 1 N sodium hydroxide.
- **Heating:** Reflux the solution in a water bath maintained at 80°C for a specified period (e.g., 20 minutes to 2 hours).
- **Neutralization:** After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N hydrochloric acid.
- **Analysis:** Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Forced Degradation Experimental Workflow



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General Experimental Workflow for Forced Degradation Studies.

Conclusion

The formation of the **vilazodone carboxylic acid** impurity is a critical quality attribute that needs to be carefully controlled during the manufacturing and storage of vilazodone. This impurity can arise from two main pathways: as a process-related impurity from the synthetic route and as a degradation product from the hydrolysis of the vilazodone molecule. A thorough understanding of these formation mechanisms, supported by robust analytical methods for detection and quantification, is essential for ensuring the quality, safety, and efficacy of vilazodone. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to address the challenges associated with this impurity.

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